Z-(MeO)-Asp-OtBu is classified as an amino acid derivative. It is synthesized from aspartic acid through a series of chemical reactions that involve protecting groups and functional group modifications. The compound has been cataloged under various chemical databases, including Sigma-Aldrich and BenchChem, with identifiers such as 127605-37-2 and 60079-12-1 .
The synthesis of Z-(MeO)-Asp-OtBu typically involves the following steps:
The molecular structure of Z-(MeO)-Asp-OtBu can be described as follows:
The presence of these functional groups contributes to its reactivity and interactions in biochemical systems.
Z-(MeO)-Asp-OtBu can undergo several chemical reactions:
The mechanism of action for Z-(MeO)-Asp-OtBu primarily involves its interaction with enzymes and receptors in biochemical pathways. The methoxy and tert-butyl groups enhance binding affinity to specific targets, allowing it to modulate enzyme activity effectively. Depending on its context of use, it may act as an inhibitor or activator:
Z-(MeO)-Asp-OtBu exhibits several notable physical and chemical properties:
Z-(MeO)-Asp-OtBu has diverse applications across several scientific domains:
The carbobenzyloxy (Z) group remains a cornerstone of N-α-amino protection in peptide synthesis due to its orthogonal stability under acidic conditions and catalytic removability. Its introduction to aspartic acid derivatives requires precise control to avoid di-protection or side reactions.
Benzyl chloroformate (Cbz-Cl) reacts selectively with the α-amino group of aspartic acid precursors under Schotten-Baumann conditions. Critical parameters include:
Steric hindrance at the β-carboxylate necessitates protecting group pre-differentiation. Kinetic studies reveal that unprotected aspartic acid undergoes Z-group migration under alkaline conditions, forming mixed α/β-protected isomers [6].
1.1.2 tert-Butyl Esterification Optimization for Aspartic Acid Derivativestert-Butyl esterification of Z-Asp derivatives employs:
Table 1: Esterification Conditions for Z-Asp Derivatives
Method | Temperature | Yield (%) | β-ester Selectivity | Key Side Products |
---|---|---|---|---|
Isobutene/H₂SO₄ | 25°C | 88–92 | 85:15 (α:β) | Di-tert-butyl ester |
DCC/tert-BuOH/DMAP | 0°C → RT | 78–85 | 92:8 (α:β) | N-acylurea |
Oxyma/tert-BuOH | -10°C | 90–95 | 95:5 (α:β) | Negligible (<2%) |
Optimization focuses on enhancing β-carboxyl selectivity. Pre-complexation with Mg²⁺ or Zn²⁺ ions directs esterification to the β-position by coordinating the α-carboxylate, achieving up to 18:1 β:α selectivity [7].
Aspartic acid’s dicarboxylic acid functionality demands differentiated protection to prevent cyclization (aspartimide formation) and enable sequential deprotection. Industry-standard approaches include:
Table 2: Orthogonal Protection Strategies for Aspartic Acid
Protection Scheme | α-Protection | β-Protection | Orthogonality | Application Context |
---|---|---|---|---|
Z/OtBu | Z (base stable) | OtBu (acid labile) | Selective Z removal with H₂/Pd | Solution-phase segment coupling |
Fmoc/OtBu | Fmoc (base labile) | OtBu (acid labile) | Base deprotection without β-ester loss | Standard Fmoc-SPPS |
Fmoc/DmbGly-OH dipeptide | Fmoc | Dmb (acid labile) | Prevents aspartimide during SPPS | Problematic sequences (e.g., Asp-Gly) |
Aspartimide suppression is critical in sequences like Asp-Gly or Asp-Ser, where base exposure during Fmoc removal triggers cyclization. Backbone Dmb protection reduces this risk by >90% compared to unprotected analogs [3] [6].
Methoxy group installation at aspartic acid’s side chain typically targets:
For β-carboxyl O-methylation:
Regioselectivity challenges arise from competitive α-methylation. Steric directing groups (e.g., bulky zinc chelates) improve β-selectivity to 12:1. Catalytic methods using trimethylsilyldiazomethane (TMSD) show promise for safer methylation with >95% regioselectivity under micellar conditions [4] [6].
Z-(MeO)-Asp-OtBu serves as a specialized building block in hybrid SPPS strategies for complex peptides like semaglutide analogs:
The Z-group’s acid stability permits retention during TFA cleavage when tert-butyl groups are removed. Subsequent global deprotection uses hydrogenolysis (H₂/Pd-C) or low-TfOH cocktails. Case study: Semaglutide synthesis employs protected Z-(MeO)-Asp-OtBu at position 9 (or equivalent) to prevent aspartimide formation during the 112-minute Fmoc deprotection cycles [5].
Table 3: Solid-Phase Integration Strategies
Synthetic Stage | Building Block Role | Advantages over Standard Residues | Post-Assembly Processing |
---|---|---|---|
Chain elongation | Mid-sequence incorporation | Prevents aspartimide in Asp-X sequences | Selective Z removal on-resin |
Convergent fragment | C-terminal modified segment | Enables fragment condensation | Pd-mediated deprotection in solution |
Side-chain modification | Pre-modified amino acid | Avoids late-stage methylation complexity | Compatible with global TFA cleavage |
Hybrid approaches synthesize peptide fragments (e.g., residues 1–10) using Fmoc-SPPS, then conjugate with Z-(MeO)-Asp-OtBu-containing segments via native chemical ligation. This strategy bypasses aggregation during linear assembly of hydrophobic sequences [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1